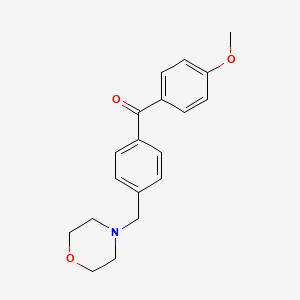

4-Methoxy-4'-morpholinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Modern Chemical Science

The benzophenone framework is a ubiquitous motif in both natural products and synthetic molecules, exhibiting a remarkable spectrum of biological activities. nih.govresearchgate.net This structural unit is a cornerstone in the development of therapeutic agents, with derivatives showing promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov The inherent ability of the benzophenone core to absorb ultraviolet radiation also makes it a critical component in photochemistry, where it is widely used in applications such as photoinitiators for polymerization processes and as UV-stabilizers in materials. researchgate.net The substitution pattern on the two phenyl rings plays a crucial role in determining the specific properties and applications of each derivative.

Scope of Academic Inquiry into Substituted Benzophenones

Academic research into substituted benzophenones is extensive and multifaceted. Investigations range from the synthesis of novel derivatives to the detailed study of their photophysical and photochemical properties. chemicalbook.com A significant area of focus is medicinal chemistry, where scientists explore how different substituents on the benzophenone scaffold influence biological activity. nih.gov This includes structure-activity relationship (SAR) studies to design more potent and selective drug candidates. In material science, research is geared towards developing new photoinitiators, photosensitizers, and UV-curing agents with improved efficiency and specific absorption characteristics. nih.gov The synthesis of these compounds often employs classic organic reactions, with the Friedel-Crafts acylation being a fundamental method for constructing the benzophenone skeleton.

Overview of 4-Methoxy-4'-morpholinomethyl Benzophenone Research Context

Within the expansive family of benzophenone derivatives, molecules incorporating amino functionalities have garnered considerable attention due to their potential pharmacological activities. The introduction of a morpholinomethyl group, in particular, is a common strategy in medicinal chemistry to enhance the solubility and biological activity of a parent compound. The synthesis of such aminomethyl derivatives is often achieved through the Mannich reaction, a versatile multicomponent reaction that forms a C-C bond via the condensation of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a secondary amine like morpholine (B109124). researchgate.netresearchgate.net

Research into morpholino and thiomorpholino substituted benzophenones has indicated their potential as potent cytotoxic agents against various cancer cell lines. nih.gov The presence of a methoxy (B1213986) group, as seen in this compound, is also a common feature in bioactive molecules and can influence the electronic properties and metabolic stability of the compound. While comprehensive, dedicated studies solely on this compound are not extensively found in publicly available literature, its structural components suggest its relevance in the fields of medicinal chemistry, particularly in the development of novel anticancer agents. The general synthetic routes and expected chemical behaviors can be inferred from research on closely related analogues.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYBMCXYENKRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642620 | |

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-72-7 | |

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzophenone Derivatives and Analogues

Advanced Strategies for 4-Methoxy-4'-morpholinomethyl Benzophenone (B1666685) Synthesis

The synthesis of a molecule like 4-Methoxy-4'-morpholinomethyl benzophenone, which features distinct functional groups on each of its phenyl rings, requires precise and controlled chemical reactions.

Directed functionalization is a powerful strategy that utilizes a directing group to guide a reaction to a specific position on a molecule. For benzophenone derivatives, the ketone's carbonyl group can act as a weakly coordinating directing group, facilitating regioselective C-H amidation of the aromatic rings. researchgate.net This approach, often catalyzed by high-valent cobalt and rhodium, allows for the introduction of nitrogen-containing substituents. researchgate.net

Another advanced technique is template-assisted metalation, which can override the inherent ortho-selectivity of reactions on the benzophenone core to achieve distal meta-C–H activation. rsc.org This allows for the formation of C-C and C-Si bonds at positions that are typically difficult to access. For a molecule like this compound, such methods could theoretically be adapted to introduce the morpholinomethyl group at the desired 4'-position.

Multi-step synthesis provides a versatile and controllable route to complex molecules by building them up through a series of sequential reactions. studysmarter.co.uknih.gov A plausible multi-step pathway for this compound could begin with a Friedel-Crafts acylation. This classic reaction can be used to synthesize 4-methoxybenzophenone (B1664615) from anisole (B1667542) and benzoyl chloride. researchgate.net

Following the creation of the 4-methoxybenzophenone core, the morpholinomethyl group can be introduced. One common method for this type of transformation is the Mannich reaction. This reaction involves the aminoalkylation of an active hydrogen atom, and in this context, it could be used to attach the morpholinomethyl group to the second phenyl ring. The general synthetic pathway for related benzophenone derivatives often involves the O-alkylation of a suitable benzophenone precursor, followed by N-alkylation with the desired amine. nih.gov

Below is a representative table of reaction steps that could be adapted for such a synthesis:

| Step | Reaction Type | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Anisole, Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | 4-Methoxybenzophenone |

| 2 | Bromination | 4-Methoxybenzophenone | N-Bromosuccinimide (NBS), Light | 4-Methoxy-4'-bromomethylbenzophenone |

| 3 | Nucleophilic Substitution | 4-Methoxy-4'-bromomethylbenzophenone, Morpholine (B109124) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound |

This table is illustrative of a potential synthetic route.

Chemo-selectivity is crucial when a molecule contains multiple reactive sites. In the synthesis of substituted benzophenones, it's often necessary to modify one functional group without affecting others. For instance, in a multi-step synthesis, protecting groups might be employed to temporarily block a reactive site while another part of the molecule is being modified.

The selective functionalization of the benzophenone core can also be achieved by carefully choosing reagents and reaction conditions. For example, the synthesis of novel benzophenone-based chemosensors has been achieved, demonstrating the ability to selectively introduce specific functionalities to achieve desired properties. nih.gov In the context of this compound, a chemo-selective approach would be essential to ensure that the methoxy (B1213986) and morpholinomethyl groups are introduced at the correct positions without unintended side reactions.

Green Chemistry Principles in Benzophenone Derivative Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.commun.ca These principles are increasingly being applied to the synthesis of benzophenone derivatives to minimize their environmental impact. madesafe.orgresearchgate.netnih.govsafecosmetics.orgepa.gov

Photoreduction is a classic photochemical reaction of benzophenones that aligns with green chemistry principles by utilizing light as a reagent. youtube.com When benzophenone is exposed to ultraviolet light in the presence of a hydrogen donor, such as isopropyl alcohol or ethanol, it undergoes reduction to form benzopinacol. youtube.comhilarispublisher.combgsu.eduresearchgate.net This process occurs through a free radical mechanism. youtube.comhilarispublisher.com

The mechanism involves the absorption of UV light by benzophenone, leading to the formation of an excited triplet state. youtube.com This excited molecule then abstracts a hydrogen atom from the solvent, forming a ketyl radical. researchgate.net Two of these radicals then dimerize to yield benzopinacol. youtube.com The quantum yield for the photoreduction of benzophenone can be close to 2.0, indicating a highly efficient process. bgsu.edu

| Parameter | Description |

| Reactants | Benzophenone, Isopropyl Alcohol or Ethanol youtube.comhilarispublisher.com |

| Energy Source | Ultraviolet (UV) light (e.g., sunlight) hilarispublisher.comresearchgate.net |

| Key Intermediate | Benzophenone ketyl radical researchgate.net |

| Product | Benzopinacol hilarispublisher.com |

| Mechanism | Free radical dimerization youtube.com |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. vapourtec.comwhiterose.ac.ukresearchgate.net Green solvent selection guides are available to help chemists choose more environmentally benign options. vapourtec.comwhiterose.ac.uk

In the synthesis of benzophenone derivatives, there is a move towards using greener solvents. For example, the photoreduction of benzophenone can be carried out in ethanol, which is a renewable and less toxic solvent compared to some traditional organic solvents. youtube.comhilarispublisher.comresearchgate.net Research has also focused on solvent-free reaction conditions, which can further reduce the environmental footprint of a synthesis. researchgate.net By minimizing the use of hazardous solvents and exploring alternatives like water, supercritical CO₂, or bio-based solvents, the synthesis of benzophenone derivatives can be made more sustainable. vapourtec.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

An FT-IR spectrum of the target compound would be expected to show characteristic absorption bands. Key vibrational modes would include the C=O stretching of the benzophenone (B1666685) core, C-O-C stretching from the methoxy (B1213986) and morpholine (B109124) groups, C-N stretching of the morpholine ring, and various C-H and C=C aromatic vibrations. However, no experimentally obtained spectrum with specific wavenumbers for 4-Methoxy-4'-morpholinomethyl benzophenone has been reported.

Raman Spectroscopic Investigations

Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations and the symmetric stretching of various functional groups would be prominent. No Raman spectral data for this compound is currently available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (1H) NMR Spectroscopy

A ¹H NMR spectrum is crucial for determining the proton environment in the molecule. It would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy protons, the methylene (B1212753) bridge protons (-CH₂-), and the morpholine ring protons. The chemical shifts and coupling patterns would be unique to this specific structure. No recorded ¹H NMR data for this compound could be found.

Carbon-13 (13C) NMR Spectroscopy

A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, methoxy carbon, methylene bridge carbon, and the carbons of the morpholine ring. This analysis is essential for confirming the carbon skeleton of the compound. Specific chemical shift data for this compound are not published.

Advanced 2D NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the exact structure and assignment of ¹H and ¹³C signals. No studies employing these techniques on this compound have been published.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Various ionization and separation techniques can be coupled with mass spectrometry to analyze compounds like this compound.

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a soft ionization technique that is particularly useful for polar, non-volatile molecules. researchgate.net It allows for the generation of intact molecular ions directly from a solution, which facilitates the precise determination of molecular mass. researchgate.netamericanpharmaceuticalreview.com For this compound (C₂₁H₂₅NO₃), HRESI-MS would be employed to obtain the high-accuracy mass of the protonated molecule, [M+H]⁺. This measurement is crucial for confirming the elemental composition and verifying the chemical formula with a high degree of confidence. The accurate mass data helps distinguish the compound from isomers and other molecules with the same nominal mass.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This technique is best suited for compounds that are volatile and thermally stable. whitman.edu While the relatively high molecular weight of this compound may require derivatization to improve volatility, GC-MS analysis using electron ionization (EI) would provide a reproducible fragmentation pattern, or "fingerprint," useful for structural confirmation. nih.gov

The fragmentation in EI-MS is predictable and provides significant structural information. For this compound, cleavage would be expected at the most labile bonds. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the morpholine nitrogen, leading to the formation of a stable morpholinomethyl cation or related fragments.

Cleavage at the carbonyl group , a characteristic fragmentation for benzophenones, yielding benzoyl-type cations. The primary fragments would be the 4-methoxybenzoyl cation (m/z 135) and the 4-morpholinomethylbenzoyl cation.

Fragmentation of the morpholine ring itself, which typically involves the loss of small neutral molecules. researchgate.net

The expected fragmentation pattern allows for the identification of the key structural motifs within the molecule.

| Predicted Fragment Structure | Mass-to-Charge Ratio (m/z) | Description of Cleavage |

|---|---|---|

| [C₈H₇O₂]⁺ | 135 | Formation of the 4-methoxybenzoyl cation. |

| [C₇H₅O]⁺ | 105 | Benzoyl cation from cleavage of the 4-methoxybenzoyl portion. |

| [C₆H₅]⁺ | 77 | Phenyl cation resulting from loss of CO from the benzoyl cation. |

| [C₅H₁₀NO]⁺ | 100 | Morpholinomethyl cation resulting from benzylic cleavage. |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile technique that couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. ijpsjournal.com It is particularly well-suited for analyzing compounds that are not amenable to GC-MS due to low volatility or thermal instability. whitman.edu

For this compound, an ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method would be the approach of choice for both qualitative and quantitative analysis in complex matrices. rsc.org Using electrospray ionization in positive ion mode, the protonated molecule [M+H]⁺ would be selected in the first quadrupole. rsc.org Collision-induced dissociation would then generate specific product ions, which are monitored in a process called Multiple Reaction Monitoring (MRM). This technique provides excellent selectivity and sensitivity, with low limits of detection (LOD) and quantification (LOQ), often in the nanogram-per-gram range. nih.gov LC-MS/MS methods have been successfully developed for a wide range of benzophenone derivatives in various samples, including food and biological fluids. rsc.orgnih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy techniques are fundamental to understanding the interaction of molecules with light, providing insights into electronic transitions, excited state dynamics, and photochemical reactivity.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic ketones like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions. up.ac.za

The core chromophore is the substituted benzophenone system. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions and a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group. collectionscanada.gc.ca The presence of the electron-donating methoxy and morpholinomethyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzophenone. up.ac.za The solvent environment can also influence the position of these bands.

| Electronic Transition | Approximate Wavelength (λmax) | Description |

|---|---|---|

| π→π | ~280-300 nm | High-intensity band associated with the conjugated aromatic system. |

| n→π | ~330-350 nm | Low-intensity band characteristic of the carbonyl group. |

Time-resolved transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. ntu.edu.sg After excitation with a short laser pulse (pump), a second pulse (probe) monitors the changes in absorption of the sample as a function of time, allowing for the direct observation of transient species like singlet and triplet excited states. bgsu.eduedinst.com

For benzophenone derivatives, excitation typically populates the first excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to the lowest excited triplet state (T₁). bgsu.eduedinst.com This T₁ state is often the key intermediate in the photochemistry of benzophenones. nih.gov Transient absorption spectroscopy can monitor the decay of the S₁ state and the corresponding rise and subsequent decay of the T₁ state. bgsu.edu The triplet state of benzophenones has a characteristic transient absorption spectrum. edinst.com The lifetime and reactivity of the triplet state of this compound would be influenced by the substituents and the solvent environment. These studies are critical for understanding the mechanisms of photoreactions and energy transfer processes involving this compound. ntu.edu.sgnih.gov

Electrochemical Characterization for Redox Behavior

The electrochemical properties of benzophenone and its derivatives are of significant interest due to their applications in various fields, including photochemistry and materials science. Techniques such as cyclic voltammetry are instrumental in elucidating the redox behavior of these compounds, providing insights into their electron transfer processes.

Comprehensive literature searches did not yield specific cyclic voltammetry data for the compound this compound. Research in this area has predominantly focused on other substituted benzophenones.

For context, studies on structurally related compounds, such as 4-methoxybenzophenone (B1664615), have been conducted. These investigations reveal that the reduction of benzophenones in non-aqueous solvents typically occurs in two successive one-electron steps. The first step involves the formation of a radical anion, and the second, often irreversible, step leads to the formation of a dianion. The potential at which these reductions occur is influenced by the nature and position of substituents on the benzophenone core. For instance, electron-donating groups tend to make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate the reduction.

A detailed scan rate study on various substituted benzophenones, including 4-methoxybenzophenone, was performed in dimethylformamide with TBAPF6 as the supporting electrolyte. The electrochemical data from these studies, including peak potentials and current ratios, provide a basis for understanding the general redox behavior of this class of compounds. However, without direct experimental data for this compound, a precise characterization of its redox behavior remains speculative. The presence of the morpholinomethyl group at the 4'-position would be expected to influence the electronic properties of the benzophenone system, and thus its reduction potential, but the extent of this influence has not been experimentally determined in the available literature.

Further empirical studies are required to specifically characterize the electrochemical properties of this compound and to generate the corresponding data tables.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems, offering a balance between computational cost and accuracy. For 4-Methoxy-4'-morpholinomethyl benzophenone (B1666685), DFT calculations are instrumental in elucidating its structural and electronic features.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 4-Methoxy-4'-morpholinomethyl benzophenone involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is subsequently analyzed to understand the distribution of electrons and identify regions of high or low electron density. This analysis is crucial for predicting the molecule's reactivity. The presence of the electron-donating methoxy (B1213986) and morpholinomethyl groups is expected to significantly influence the electronic distribution across the benzophenone core.

Interactive Table: Predicted Structural Parameters of this compound Note: The following data is illustrative and based on typical values for substituted benzophenones derived from DFT calculations.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.46 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| Dihedral Angle (Phenyl-CO-Phenyl) | ~55° |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the electron-donating methoxy and morpholinomethyl substituents are expected to raise the energy of the HOMO, while the electron-withdrawing carbonyl group will lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a higher reactivity and a propensity for electronic transitions in the near-UV or visible region.

Interactive Table: Predicted Frontier Orbital Energies of this compound Note: The following data is illustrative and based on typical values for substituted benzophenones derived from DFT calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Excitation Energies)

DFT calculations can accurately predict various spectroscopic parameters. The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within this compound. For instance, a strong vibrational mode is expected for the carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹.

Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of benzophenone derivatives.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups Note: The following data is illustrative and based on typical values for substituted benzophenones derived from DFT calculations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | ~1660 |

| Methoxy | C-O Stretch | ~1250 |

| Morpholino | C-N Stretch | ~1115 |

| Aromatic Ring | C=C Stretch | ~1600 |

Quantum Chemical Modeling of Excited States

The photochemical behavior of this compound is governed by the properties of its electronically excited states. Quantum chemical modeling provides a framework for understanding the complex processes that occur after the molecule absorbs light.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Mechanisms

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). This is a key step in many of their photochemical applications. For this compound, the presence of the methoxy and morpholino groups can influence the rate and efficiency of ISC. The amino group in p-aminobenzophenone, for example, has been shown to alter the nature of the excited states, which in turn affects the ISC dynamics. acs.orgacs.orgias.ac.innih.govyidu.edu.cn In polar solvents, the lowest triplet state of p-aminobenzophenone is described as having a charge-transfer character. nih.gov

The mechanism of ISC in benzophenones often involves spin-orbit coupling between singlet and triplet states of different electronic configurations (e.g., nπ* and ππ*). Computational models can calculate the spin-orbit coupling matrix elements to predict the most probable ISC pathways.

Reverse intersystem crossing (RISC), the transition from a triplet state back to a singlet state, is also a crucial process, particularly in the context of thermally activated delayed fluorescence (TADF). While less common for benzophenones, the energy difference between the S₁ and T₁ states (ΔE_ST) is a key determinant of the RISC rate. A small ΔE_ST, which can be influenced by the substituents, would favor RISC.

Proton Transfer Pathways in Excited States

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process that can lead to dual fluorescence and is often observed in molecules containing both a proton-donating group (e.g., hydroxyl) and a proton-accepting group in close proximity. While this compound does not possess a classic ESIPT-promoting functional group like a hydroxyl group adjacent to the carbonyl, the possibility of intermolecular proton transfer in protic solvents should be considered.

In the excited state, the basicity of the nitrogen atom in the morpholino group may be altered, potentially facilitating proton exchange with solvent molecules. Computational studies can model the potential energy surfaces of the excited state in the presence of explicit solvent molecules to investigate the feasibility and barriers of such proton transfer pathways. However, without a pre-existing intramolecular hydrogen bond, a significant ESIPT process is not anticipated for this molecule.

Solvent Effects on Electronic Excitation Energies

The surrounding solvent environment can significantly influence the electronic absorption properties of benzophenone derivatives. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are used to predict and rationalize these effects.

For benzophenones, the primary electronic transitions of interest are the n→π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital) and π→π* transitions. The polarity of the solvent plays a crucial role in shifting the absorption maxima (λmax) for these transitions.

n→π Transitions*: In the presence of polar, protic solvents like ethanol, the lone pair electrons on the carbonyl oxygen can form hydrogen bonds with the solvent. This interaction stabilizes the ground state more than the excited state, leading to an increase in the excitation energy. The result is a hypsochromic shift, or blue shift (a shift to a shorter wavelength). scialert.net

π→π Transitions: Conversely, the π→π excited state is typically more polar than the ground state. Polar solvents will therefore stabilize the excited state more effectively than the ground state, decreasing the energy gap for the transition. This results in a bathochromic shift, or red shift (a shift to a longer wavelength). scialert.net

Studies on the parent benzophenone molecule have demonstrated these distinct shifts when moving from a non-polar to a polar solvent. scialert.net The introduction of a methoxy group, an electron-donating group, can further modulate these transitions. While specific experimental data for this compound is not extensively documented, the behavior of similar compounds provides a strong predictive framework.

| Solvent | Solvent Type | Transition | λmax (nm) | Shift (Δλ) vs. n-Hexane |

|---|---|---|---|---|

| n-Hexane | Non-polar | n→π | ~340 nm (Calculated) | - |

| Ethanol | Polar, Protic | n→π | ~330 nm (Calculated) | Blue Shift (~ -10 nm) |

| n-Hexane | Non-polar | π→π | 247.6 nm | - |

| Ethanol | Polar, Protic | π→π | 252.3 nm | Red Shift (+4.7 nm) |

Molecular Dynamics and Docking Simulations

Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For derivatives of benzophenone, docking studies have been performed against a wide array of targets, including enzymes and receptors implicated in cancer and inflammation. jchemlett.comnih.gov

A study on a structurally related compound, a hydroxyl derivative of benzophenone morpholine (B109124) ether, explored its interaction with the human estrogen receptor α (hERα), a key target in breast cancer therapy. ajbasweb.com The docking results for this analogue revealed a low binding affinity score, suggesting favorable interaction within the receptor's ligand-binding pocket. Key interactions stabilizing the complex included hydrogen bonds with the amino acid residues Arg394 and Glu353, and hydrophobic interactions with residues such as Leu387 and Phe404. ajbasweb.com

Given the structural similarities, this compound is hypothesized to engage in similar interactions. The morpholine and methoxy groups can act as hydrogen bond acceptors, while the benzophenone core provides a scaffold for hydrophobic and π-π stacking interactions.

| Analogue | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Hydroxyl derivative of benzophenone morpholine ether | Human Estrogen Receptor α (hERα) | -9.67 | Arg394, Glu353, Leu387, Phe404 | ajbasweb.com |

| Benzophenone-1,2,3-triazole hybrid | Penicillin-Binding Protein 6 (PBP6) | -7.6 | Not specified | jchemlett.com |

| Benzophenone-pyrazole conjugate | Cyclooxygenase-2 (COX-2) | Not specified | Tyr385, Ser530 | nih.gov |

Conformational Analysis

The three-dimensional structure of a molecule is critical to its biological activity. Benzophenones are not planar molecules; the two phenyl rings are twisted out of the plane of the central carbonyl group. This conformation is the result of a balance between two opposing factors: the stabilizing effect of π-conjugation across the molecule (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens on the two rings (which favors a twisted conformation). nih.govcdnsciencepub.com

| Compound | Twist Angle (degrees) |

|---|---|

| Benzophenone (unsubstituted) | ~54° |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85° |

| 4,4'-bis(diethylamino)benzophenone | 49.83° |

| 4-Chloro-4'-hydroxybenzophenone | 64.66° |

| 2-amino-2',5-dichlorobenzophenone | 83.72° |

Quantitative Structure-Activity Relationship (QSAR) and Network Pharmacology

Three-Dimensional QSAR (3D-QSAR) Modeling

3D-QSAR is a computational method that correlates the biological activity of a set of compounds with their 3D physicochemical properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models generate contour maps that visualize the regions where specific properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are predicted to enhance or diminish activity.

Studies on benzophenone UV-filters as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) have successfully employed 3D-QSAR to understand their structure-activity relationships. bohrium.comnih.gov These models reveal critical insights; for instance, the pharmacophore analysis might show that a hydrogen bond donor in one region and a hydrophobic feature in another are crucial for potent inhibition. bohrium.comnih.gov

For this compound, a 3D-QSAR model would likely highlight the importance of:

Steric Fields: The morpholinomethyl group would occupy a specific region, and the model would indicate whether bulky substituents are favored or disfavored in this area.

Electrostatic Fields: The electronegative oxygen and nitrogen atoms in the morpholino and methoxy groups would contribute significantly to the electrostatic field, likely indicating regions where negative potential is favorable for interaction with a target.

Hydrogen Bond Fields: The model would identify key areas where hydrogen bond donor or acceptor functionalities enhance binding affinity.

| Model Type | Cross-validated correlation coefficient (q²) | Non-cross-validated correlation coefficient (r²) | Standard Error of Estimate (SEE) |

|---|---|---|---|

| CoMFA | > 0.5 | > 0.9 | Low value |

| CoMSIA | > 0.5 | > 0.9 | Low value |

Network Pharmacology for Mechanistic Exploration

Network pharmacology is a systems-level approach that moves beyond the "one drug, one target" paradigm to investigate how a compound interacts with a complex network of proteins and pathways within a cell. nih.gov This method is particularly useful for understanding the multifaceted mechanisms of action, especially in complex diseases like cancer.

For benzophenone derivatives, network pharmacology has been used to elucidate potential anti-tumor mechanisms. rsc.orgsemanticscholar.org The process typically involves:

Target Prediction: Identifying potential protein targets of the compound using databases that link chemical structures to biological targets.

Network Construction: Building a protein-protein interaction (PPI) network of these targets to identify key "hub" genes that are highly interconnected.

Pathway Analysis: Performing enrichment analysis (e.g., GO and KEGG) to determine which biological pathways are significantly modulated by the compound's interaction with the target network.

A recent study on a bioactive benzophenone derivative identified several key hub genes, including AKT1, STAT3, ESR1, and HSP90AA1, as potential targets. rsc.orgsemanticscholar.org The subsequent pathway analysis revealed that the compound's effects may be mediated through critical cancer-related pathways such as the PI3K-Akt signaling pathway. rsc.org This suggests that the therapeutic effects of such compounds arise from their ability to modulate multiple nodes within a complex disease network.

| Identified Hub Genes | Associated Signaling Pathways |

|---|---|

| AKT1, CASP3, STAT3 | PI3K-Akt signaling pathway |

| ESR1, HSP90AA1 | Estrogen signaling pathway |

| ALB, GAPDH | Metabolic pathways |

Advanced Photophysical Studies and Mechanisms

Photoreactivity and Excited State Dynamics

The photoreactivity of a benzophenone (B1666685) derivative is fundamentally governed by the nature and dynamics of its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), from which it can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay.

Singlet and Triplet State Characterization

The photophysical behavior of benzophenone is dominated by its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold. nih.govedinst.com In unsubstituted benzophenone, the S₁ state is of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.com This S₁(n,π*) state is characterized by a relatively long lifetime for a singlet state and is energetically close to the triplet states, facilitating rapid and efficient ISC with a quantum yield approaching unity (~100%). edinst.com

The transition from the S₁(n,π) state can populate different triplet states. According to El-Sayed's rule, ISC is more efficient when it involves a change in orbital type (i.e., n,π ↔ π,π). Therefore, the preferred pathway is often an initial crossing to a higher-lying T₂(π,π) state, followed by rapid internal conversion to the lowest triplet state, T₁(n,π*). edinst.com The lifetime of the triplet state is significantly longer than the singlet state because its decay back to the singlet ground state (phosphorescence) is spin-forbidden. edinst.comnih.gov

For 4-Methoxy-4'-morpholinomethyl benzophenone, the presence of strong electron-donating groups (methoxy and morpholinomethyl) significantly influences the energies of the excited states. nih.govacs.org These substituents tend to raise the energy of the n,π* state while lowering the energy of the π,π* state. nih.govacs.org In polar solvents, this effect can be so pronounced that it leads to an "inversion" of the lowest triplet state from T₁(n,π) to T₁(π,π). researchgate.net This change in the nature of the lowest triplet state has profound implications for the molecule's photoreactivity.

| Compound | S₁ State Energy (eV) | T₁ State Energy (eV) | ΔE_ST (eV) | Triplet Lifetime |

| Benzophenone | ~3.3 | ~3.0 | ~0.3 | μs - ms |

| 4-Methoxybenzophenone (B1664615) | Varies with solvent | ~2.99 (non-polar) | Varies | Varies |

| Donor-Acceptor Benzophenones | Varies | Varies | < 0.2 (typical for TADF) | Varies |

Note: The values are approximate and can vary significantly with solvent and temperature. Data is based on general findings for benzophenone and its derivatives.

Photoredox Reaction Mechanisms

Photoredox catalysis utilizes molecules that, upon light absorption, can engage in single-electron transfer (SET) processes. nih.gov The excited state of a photocatalyst is both a stronger oxidant and a stronger reductant than its ground state. beilstein-journals.org This dual reactivity allows it to mediate a wide range of chemical transformations under mild conditions.

Benzophenone derivatives can function as effective photoredox catalysts. The excited triplet state of benzophenone is a powerful oxidant, capable of accepting an electron from a suitable donor. In the case of this compound, the molecule's behavior is tailored by its substituents. The electron-donating methoxy (B1213986) and morpholinomethyl groups increase the electron density of the aromatic system. Upon excitation, this makes the molecule a more potent reducing agent (electron donor) than unsubstituted benzophenone.

The photoredox mechanism can be illustrated as follows:

Excitation : The molecule absorbs a photon, leading to the formation of the excited triplet state, ³[D-A]*.

Electron Transfer :

Oxidative Quenching : The excited molecule can be oxidized by a suitable electron acceptor (Ox), generating a radical cation: ³[D-A]* + Ox → [D-A]•⁺ + Ox•⁻.

Reductive Quenching : More likely for this substituted molecule, the excited state can be reduced by an electron donor (Red), a process facilitated by the electron-rich nature of the donor moieties: ³[D-A]* + Red → [D-A]•⁻ + Red•⁺.

The resulting radical ions are highly reactive intermediates that can drive subsequent chemical reactions. mdpi.com

Hydrogen Atom Transfer Processes

One of the most classic photochemical reactions of benzophenone is its ability to act as a hydrogen atom transfer (HAT) catalyst. scripps.eduorganic-chemistry.org The T₁(n,π*) excited state of benzophenone has a diradical character, with a half-filled, high-energy n-orbital localized on the carbonyl oxygen. This makes the oxygen atom highly electrophilic and capable of abstracting a hydrogen atom from a suitable H-atom donor (R-H), such as an alcohol or an alkane. nih.gov This process generates a benzophenone ketyl radical and a substrate radical (R•).

The efficiency of HAT is highly dependent on the character of the lowest triplet state. The T₁(n,π) state is highly reactive in HAT, whereas the T₁(π,π) state is significantly less reactive. researchgate.net As discussed previously, the electron-donating substituents in this compound, particularly in polar solvents, are likely to favor a T₁(π,π) lowest triplet state. researchgate.net This would consequently be expected to reduce its efficiency as a hydrogen atom abstraction agent compared to unsubstituted benzophenone. researchgate.net The rate of hydrogen abstraction for T₁(π,π) states can be orders of magnitude lower than for T₁(n,π*) states. researchgate.net

Design Principles for Thermally Activated Delayed Fluorescent (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. nih.govacs.org The key to TADF is a molecule with a very small energy gap between its lowest singlet (S₁) and triplet (T₁) states (ΔE_ST). nih.gov

Molecular Design with Benzophenone Moieties for TADF

The benzophenone core is an excellent building block for TADF emitters. nih.govnih.gov Its utility stems from several key properties:

Electron-Accepting Nature : The carbonyl group is strongly electron-withdrawing, making the benzophenone unit an effective electron acceptor (A). mdpi.com

High Intersystem Crossing (ISC) Rate : As a classical phosphor, benzophenone's structure promotes strong spin-orbit coupling, which facilitates efficient ISC. nih.gov In TADF, this property is crucial for the reverse process, reverse intersystem crossing (rISC), from the T₁ state back to the S₁ state.

Twisted Geometry : The phenyl rings in benzophenone are inherently twisted out of the plane of the carbonyl group. This twisted structure helps to spatially separate the molecular orbitals involved in the electronic transitions, which is a key strategy for achieving a small ΔE_ST. nih.govmdpi.com

However, the flexible phenyl moieties in benzophenone can also lead to non-radiative decay pathways. acs.orgnih.gov Therefore, molecular design often focuses on creating more rigid structures or using specific substitution patterns to optimize emissive properties and suppress quenching. rsc.org

Donor-Acceptor Architectures and Small Singlet-Triplet Energy Gaps

The most common and effective strategy for achieving a small ΔE_ST is to design molecules with a donor-acceptor (D-A) architecture. nih.govresearchgate.net In such molecules, an electron-donating moiety is covalently linked to an electron-accepting moiety.

This compound is a classic example of a D-A structure:

Donor (D) : The 4-methoxy and 4'-morpholinomethyl groups are potent electron donors.

Acceptor (A) : The benzophenone core acts as the electron acceptor.

In this D-A architecture, the highest occupied molecular orbital (HOMO) is typically localized on the donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor part. mdpi.comscialert.net Upon photoexcitation, an electron moves from the HOMO to the LUMO, resulting in an excited state with significant intramolecular charge transfer (CT) character. This spatial separation of the HOMO and LUMO minimizes their exchange energy, which is the primary contributor to the singlet-triplet energy splitting. nih.govscialert.net Consequently, the ΔE_ST becomes very small, often less than 0.2 eV, allowing for efficient thermally-activated rISC at room temperature. scialert.net The triplet excitons can thus be converted back into emissive singlet excitons, leading to delayed fluorescence.

| Compound | Architecture | Key Feature | Resulting Property |

| This compound | D-A | Methoxy/Morpholino (Donors), Benzophenone (Acceptor) | Intramolecular Charge Transfer (CT) State |

| Bicarbazole-Benzophenone Derivatives | D-A | Bicarbazole (Donor), Benzophenone (Acceptor) | Twisted structure minimizes orbital overlap |

| General TADF Emitters | D-A or D-A-D | Spatial separation of HOMO and LUMO | Small ΔE_ST, enabling efficient rISC |

Supramolecular Approaches to Photophysical Control

The photophysical behavior of this compound, like other benzophenone derivatives, can be significantly modulated through supramolecular strategies. These approaches utilize non-covalent interactions to organize molecules into well-defined assemblies, thereby influencing their excited-state properties and the fate of photogenerated species.

Stabilization of Photogenerated Triplet Radical Pairs

The formation of persistent triplet radical pairs from benzophenone derivatives upon photoirradiation is a significant area of research, with supramolecular assembly emerging as a key strategy for their stabilization. In solution, photogenerated radicals are typically transient and quickly recombine. However, by organizing benzophenone moieties within a rigid supramolecular network, their stability can be dramatically enhanced.

Research on analogous systems, such as urea-tethered benzophenone molecules, has demonstrated that supramolecular assembly can lead to the formation of remarkably persistent triplet radical pairs at room temperature following UV irradiation. acs.orgmorressier.com This phenomenon, which is absent in solution, is attributed to the controlled microenvironment established by the supramolecular structure. acs.orgmorressier.com The rigid network restricts the movement of the radical pairs, inhibiting recombination pathways that would otherwise lead to their rapid decay.

The key factors influencing the stabilization of these photogenerated triplet radical pairs include:

The Microenvironment: The local environment surrounding the benzophenone carbonyl group within the supramolecular assembly plays a crucial role. acs.orgmorressier.com

Proximity of Hydrogen Atoms: The type and accessibility of nearby hydrogen atoms that can be abstracted by the excited benzophenone are critical determinants of radical formation. acs.orgmorressier.com

Rigidity of the Supramolecular Network: A rigid and well-defined supramolecular structure is essential for preventing the recombination of the radical pairs. acs.orgmorressier.comfigshare.com

These principles, established for other benzophenone-based systems, are directly applicable to understanding how the supramolecular organization of this compound could be engineered to stabilize photogenerated triplet radical pairs.

Influence of Microenvironment and Supramolecular Networks

The microenvironment created by a supramolecular network can profoundly influence the photophysical properties of embedded chromophores like this compound. The nature of the surrounding molecules, their orientation, and the specific non-covalent interactions at play can alter absorption and emission characteristics, as well as the dynamics of excited states.

For instance, the crystallization of benzophenone-containing molecules can lead to a stark contrast in their photophysical properties compared to their behavior in solution. acs.orgfigshare.com This difference is often reflected in their quantum efficiencies upon solid-state assembly. acs.orgfigshare.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to rationalize the absorption spectra of these molecules in both the solid state and in solution, taking into account the structural and electronic effects of the solvent or the crystal lattice. figshare.com

The self-assembly of functionalized benzophenone derivatives can also be used to create structured materials with localized photoinitiating capabilities. For example, benzophenone-functionalized dipeptides have been shown to form supramolecular gel noodles that act as templates for polymerization. chemrxiv.org This demonstrates how supramolecular control over the microenvironment can be harnessed to direct photochemical reactions in a spatially resolved manner. chemrxiv.org

In the context of this compound, the presence of the methoxy and morpholinomethyl groups offers opportunities for specific intermolecular interactions, such as hydrogen bonding and π-π stacking. By designing appropriate supramolecular hosts or by promoting self-assembly, it is conceivable to create microenvironments that:

Enhance or quench fluorescence and phosphorescence.

Control the efficiency of intersystem crossing.

Direct the outcome of photochemical reactions initiated by the benzophenone chromophore.

The following table summarizes the key influences of the microenvironment and supramolecular networks on the photophysical properties of benzophenone derivatives, which are expected to be relevant for this compound.

| Factor | Influence on Photophysical Properties |

| Rigidity of the Network | Can lead to the stabilization of photogenerated radical pairs by inhibiting recombination. acs.orgmorressier.com |

| Molecular Packing | Affects quantum efficiencies and can lead to different photophysical behavior in the solid state compared to solution. acs.orgfigshare.com |

| Specific Intermolecular Interactions | Can alter absorption and emission spectra, and influence excited-state dynamics. |

| Spatial Localization | Allows for the control of photochemical reactions in a defined space, as seen in supramolecular photoinitiators. chemrxiv.org |

Exploration of Structure Activity Relationships in Benzophenone Derivatives

Correlating Substituent Effects with Molecular Functionality

While specific studies on "4-Methoxy-4'-morpholinomethyl benzophenone" are not available in the reviewed literature, the influence of methoxy (B1213986) and morpholinomethyl groups on the activity of other molecular scaffolds provides valuable insights.

The methoxy group (-OCH3) is a common substituent in medicinal chemistry. Its electron-donating nature can influence the electronic properties of the aromatic ring, potentially affecting binding affinities to target proteins. The position of the methoxy group is also a critical factor; for instance, in some chalcone (B49325) derivatives, the number and position of methoxy groups have been shown to influence their anticancer and cancer-selective activities. cellbiopharm.com In the context of resveratrol (B1683913) derivatives, a 4'-methoxy substitution demonstrated significantly higher anti-platelet activity compared to the parent compound. nih.gov

The morpholinomethyl moiety is often incorporated into drug candidates to enhance their pharmacological properties. The morpholine (B109124) ring is a saturated heterocycle that can improve metabolic stability. researchgate.net The nitrogen atom within the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. In the context of other molecular frameworks, the inclusion of a morpholine group has been associated with various biological activities, including anti-inflammatory and anticancer effects.

A hypothetical structure-activity relationship for "this compound" would suggest that the methoxy group at the 4-position could enhance binding to specific targets through electronic effects, while the morpholinomethyl group at the 4'-position could contribute to improved pharmacokinetic properties and provide additional binding interactions. However, without direct experimental data, these remain informed hypotheses.

The benzophenone (B1666685) core serves as a rigid scaffold that positions the two phenyl rings in a specific spatial orientation. This diaryl ketone structure is a common feature in many biologically active compounds. scielo.br The carbonyl group of the benzophenone core can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets.

The substitution pattern on the aryl rings of the benzophenone scaffold significantly influences the biological properties of the resulting molecules. For example, a study on 1,2,3-triazole-benzophenone derivatives showed that the cytotoxic effects were dependent on the substitution pattern of the benzophenone core. scielo.br The flexibility and structural diversity of the benzophenone scaffold allow for the synthesis of a wide range of analogs with varying functionalities and substitutions, making it a valuable template in drug discovery.

Mechanisms of Biological Activity (In Vitro Studies)

The biological activities of benzophenone derivatives are exerted through various mechanisms, including enzyme inhibition, modulation of cellular transporters, and direct cytotoxic effects.

While no specific data exists for "this compound," related benzophenone derivatives have shown inhibitory activity against several enzymes.

Cholinesterase: Certain benzophenone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov The benzophenone scaffold can serve as a platform for designing multitarget-directed ligands with both cholinesterase inhibitory potency and affinity for other relevant receptors. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that breaks down neurotransmitters like dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic approach for Parkinson's disease. nih.gov While direct evidence for "this compound" is lacking, other heterocyclic compounds have been identified as selective MAO-B inhibitors. mdpi.com The formation of a toxic metabolite by the action of MAO-B can be involved in neurotoxicity, and MAO-B inhibitors can block this process. nih.gov

Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. nih.gov Some benzophenone derivatives have been shown to be differentially sensitive to inhibition of COX-1 and COX-2 isozymes. nih.gov For instance, certain double hydroxide-based benzophenone derivatives have demonstrated effective COX-2 binding activity. nih.gov

| Enzyme Target | Potential Role of Benzophenone Derivatives |

| Cholinesterase | Inhibition to increase acetylcholine levels for Alzheimer's disease therapy. |

| MAO-B | Inhibition to increase dopamine levels for Parkinson's disease therapy. |

| COX | Inhibition to reduce prostaglandin (B15479496) synthesis for anti-inflammatory effects. |

P-glycoprotein (P-gp) is a transmembrane efflux pump that can actively transport a wide range of xenobiotics, including many anticancer drugs, out of cells. austinpublishinggroup.com This process is a major mechanism of multidrug resistance (MDR) in cancer. nih.gov Modulation of P-gp activity is therefore a key strategy to overcome MDR.

While there is no specific information on "this compound" as a P-gp modulator, the general principle involves compounds that can either inhibit the function of P-gp or downregulate its expression. nih.gov Some synthetic compounds, such as β-amino esters, have been shown to inhibit P-gp activity by affecting mitochondrial membrane potentials and ATP levels. nih.gov The ability to modulate P-gp could potentially enhance the efficacy of co-administered chemotherapeutic agents. researchgate.net

The cytotoxic activity of benzophenone derivatives against cancer cell lines has been reported in several studies. informahealthcare.comnih.gov However, specific data for "this compound" is not available.

In general, the cytotoxic mechanisms of benzophenone derivatives can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. scielo.br For example, a series of 1,2,3-triazole-benzophenone derivatives demonstrated cytotoxicity against various cancer cell lines, with some compounds inducing cell death and cell cycle arrest at the G1/S phase in melanoma cells. scielo.br The cytotoxic effects are often dependent on the specific cell line and the substitution pattern of the benzophenone derivative. cellbiopharm.comscielo.br

| Cancer Cell Line | Example of Cytotoxic Effect of Benzophenone Derivatives |

| MCF-7 (Breast Cancer) | Inhibition of cell proliferation and induction of cell cycle arrest. |

| HT-144 (Melanoma) | Induction of cell death and cell cycle arrest at G1/S phase. |

| HL-60 (Leukemia) | Potent cytotoxic activity. |

| A-549 (Lung Cancer) | Cytotoxic activity. |

Antimicrobial Action Mechanisms

The antimicrobial potential of this compound can be attributed to the combined effects of its benzophenone scaffold and the morpholine ring. Research on analogous structures suggests several possible mechanisms of action against a range of microbial pathogens.

The benzophenone core is a known pharmacophore in many antibacterial agents. nih.gov A primary mechanism associated with benzophenone derivatives is the disruption of the bacterial cell membrane. acs.org Cationic benzophenone-containing compounds have been shown to interact with and depolarize the bacterial membrane, which is a mode of action less prone to the development of bacterial resistance. nih.govacs.org These molecules can bind to the polyanionic components of the cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. researchgate.net This interaction disrupts the membrane potential, leading to the leakage of essential intracellular components like potassium ions, ultimately causing cell death. researchgate.net Other studies on benzophenone hybrids suggest a mechanism involving the inhibition of cell wall synthesis, potentially by targeting enzymes like transpeptidases. nih.govjchemlett.com

The morpholine moiety also contributes significantly to the antimicrobial profile. Morpholine derivatives have been identified as effective antibacterial and antifungal agents. nih.gove3s-conferences.org One key mechanism is the inhibition of critical bacterial enzymes. For instance, certain morpholine-containing compounds act as antibiotic enhancers against methicillin-resistant Staphylococcus aureus (MRSA) by interacting with the allosteric site of penicillin-binding protein 2a (PBP2a), which is crucial for bacterial cell wall synthesis and resistance. mdpi.comnih.gov Furthermore, morpholine derivatives can counteract multidrug resistance by inhibiting efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria, which are responsible for expelling antibiotics from the cell. mdpi.comnih.gov Some ruthenium-based agents containing a morpholine moiety have been shown to exert their antibacterial effect by destroying the bacterial membrane and inducing the production of damaging reactive oxygen species (ROS). nih.gov

Table 1: Potential Antimicrobial Mechanisms of Benzophenone and Morpholine Derivatives

| Structural Moiety | Proposed Mechanism of Action | Target Organism Type | Reference |

|---|---|---|---|

| Benzophenone | Disruption of bacterial membrane potential and depolarization. | Bacteria (Gram-positive & Gram-negative) | acs.orgresearchgate.net |

| Binding to lipoteichoic acid (LTA) and lipopolysaccharide (LPS). | Bacteria | researchgate.net | |

| Inhibition of cell wall synthesis enzymes (e.g., transpeptidases). | Bacteria, Fungi | nih.gov | |

| Morpholine | Inhibition of penicillin-binding protein 2a (PBP2a). | MRSA | mdpi.comnih.gov |

| Inhibition of multidrug efflux pumps (e.g., AcrAB-TolC). | Bacteria (Gram-negative) | mdpi.comnih.gov | |

| Destruction of bacterial membrane and induction of ROS. | Bacteria | nih.gov |

Herbicidal Action Mechanisms

Benzophenone derivatives have been explored as scaffolds for novel herbicides. The most probable herbicidal mechanism of action for a compound like this compound is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). rsc.org HPPD is a critical enzyme in the metabolic pathway of plants responsible for the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for carotenoid production. rsc.org

Carotenoids play a vital role in protecting chlorophyll (B73375) from photo-oxidation. When HPPD is inhibited, the production of carotenoids is blocked. In the absence of these protective pigments, chlorophyll is rapidly destroyed by sunlight, a process known as bleaching. This leads to the cessation of photosynthesis and ultimately, the death of the susceptible plant. nih.gov Several commercial herbicides utilize this mode of action. nih.gov Studies on pyrazole (B372694) benzophenone derivatives have confirmed their activity as HPPD inhibitors, making this a plausible target for this compound. rsc.org

Other common herbicide mechanisms of action include the inhibition of photosystem II, or the inhibition of enzymes crucial for the synthesis of fatty acids (acetyl-CoA carboxylase, ACCase) or branched-chain amino acids (acetolactate synthase, ALS). wssa.netresearchgate.net However, based on its core structure, HPPD inhibition remains the most directly inferred mechanism for this class of compounds.

Antioxidant Mechanisms

The antioxidant potential of this compound can be inferred from its chemical structure, particularly the presence of the methoxy-substituted phenyl ring. Antioxidants function by neutralizing harmful free radicals, such as reactive oxygen species (ROS), which can cause cellular damage through oxidative stress.

The primary chemical mechanisms by which phenolic and methoxy-substituted aromatic compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.com

Sequential Proton-Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. mdpi.com

The methoxy (-OCH₃) group is an electron-donating group. By increasing the electron density on the aromatic ring, it can facilitate the donation of a hydrogen atom or an electron, thus enhancing the molecule's ability to scavenge free radicals. Studies on related compounds like 2-hydroxy-4-methoxybenzophenone have investigated their role in cellular redox balance and interactions with antioxidant enzymes. nih.gov Therefore, it is plausible that this compound could function as a free radical scavenger, contributing to cellular protection against oxidative damage.

Mechanistic Insights from Molecular Docking and SAR Studies

While specific experimental data for this compound are not widely available, insights into its mechanisms of action can be derived from molecular docking simulations and an analysis of Structure-Activity Relationship (SAR) studies of related molecules.

Molecular Docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. researchgate.net For this compound, docking studies could be performed to evaluate its binding affinity and interaction patterns with the potential targets identified previously. For example:

Antimicrobial Targets: The compound could be docked into the active sites of bacterial enzymes like PBP2a, transpeptidases, or efflux pump proteins to predict its potential as an antimicrobial agent. nih.govmdpi.com Docking studies on other benzophenone hybrids have successfully predicted their binding to Penicillin-Binding Protein 6 (PBP6) from E. coli. jchemlett.com

Herbicidal Target: Docking against the HPPD enzyme would be a key step to validate the hypothesis that it acts as a herbicide by inhibiting this target. Such studies have been performed for other pyrazole benzophenone derivatives, showing a correlation between low binding energy and high herbicidal activity. rsc.org

Structure-Activity Relationship (SAR) studies analyze how modifications to a molecule's chemical structure affect its biological activity. e3s-conferences.org SAR findings from the broader classes of benzophenone and morpholine derivatives provide valuable clues:

For antibacterial benzophenone tetraamides, SAR studies revealed that the benzophenone core and the presence of a cationic group are essential for activity, which is likely related to their ability to interact with the negatively charged bacterial membrane. acs.org The morpholinomethyl group in the target compound could serve as this cationic center.

In various series of morpholine derivatives, SAR studies have shown that substituents on attached rings significantly influence potency. e3s-conferences.org For example, in a series of anticancer agents, the nature and position of substituents on an associated quinazoline (B50416) ring were crucial for activity. e3s-conferences.org

A study on YC-1 derivatives, which are structurally different but also contain a morpholinomethyl group, found that this specific substitution led to moderate inhibitory activity against Vascular Endothelial Growth Factor (VEGF). nih.gov This indicates that the morpholinomethyl group is well-tolerated and can contribute to biological interactions.

These insights suggest that the specific arrangement of the methoxy group at the 4-position and the morpholinomethyl group at the 4'-position on the benzophenone scaffold is critical for determining the compound's biological activity profile and potency.

Table 2: Summary of SAR Insights from Related Compound Classes

| Compound Class | Key SAR Finding | Potential Relevance to this compound | Reference |

|---|---|---|---|

| Benzophenone Tetraamides | The benzophenone core and a cationic group are essential for antibacterial activity. | The benzophenone core is present; the morpholinomethyl group can be cationic. | acs.org |

| Quinazoline Morpholines | Substituents on rings attached to the morpholine are crucial for modulating activity. | Highlights the importance of the benzophenone portion of the molecule. | e3s-conferences.org |

| YC-1 Derivatives | A morpholinomethyl substitution resulted in moderate biological activity. | Suggests the morpholinomethyl group is a viable functional group for bioactivity. | nih.gov |

| Pyrazole Benzophenones | Substitutions on the benzophenone ring influence HPPD inhibition and herbicidal activity. | The methoxy and morpholinomethyl groups would directly impact target binding. | rsc.org |

Advanced Applications in Materials Science

Organic Light-Emitting Diode (OLED) Development

The benzophenone (B1666685) moiety is a key building block in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its inherent electronic properties. researchgate.netmdpi.com Its derivatives are being explored for use as both host materials and emitters, critical components in the emissive layer of an OLED device. mdpi.com The strong electron-withdrawing nature of the benzophenone core, combined with its ability to facilitate efficient intersystem crossing, makes it a valuable component in developing next-generation OLEDs. researchgate.netmdpi.com

Benzophenone Derivatives as Host Materials

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in dispersing the phosphorescent emitter and facilitating efficient energy transfer. Benzophenone derivatives have been successfully designed and synthesized to serve as universal host materials for a range of phosphorescent emitters, from blue to red. acs.org Their high triplet energies and wide band gaps are key characteristics that enable them to effectively host various dopants. acs.org

For instance, a study on novel host materials incorporating the benzophenone moiety demonstrated their applicability for blue, green, yellow, and red phosphors. acs.org The performance of these materials is a testament to the potential of the benzophenone scaffold. Devices fabricated with these hosts have achieved high external quantum efficiencies (EQEs), indicating efficient conversion of electrical energy into light. acs.org

Table 1: Performance of Phosphorescent OLEDs with Benzophenone-Based Host Materials

| Emitter Color | Maximum External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|

| Yellow | 19.2 | acs.org |

These results underscore the promise of benzophenone derivatives as a versatile platform for creating highly efficient PhOLEDs. The specific substitutions on the benzophenone core, such as the methoxy (B1213986) and morpholinomethyl groups in 4-Methoxy-4'-morpholinomethyl benzophenone, can be strategically chosen to fine-tune the material's properties for optimal device performance.

Benzophenone Derivatives as Emitters

Benzophenone derivatives are also being investigated as emitters in OLEDs, particularly for applications requiring blue light emission. mdpi.com By incorporating electron-donating groups into the benzophenone structure, researchers have developed twisted donor-acceptor (D-A) type molecules that can function as efficient blue emitters. mdpi.com These materials are designed to have high thermal stability, good film-forming properties, and high photoluminescence quantum yields. mdpi.com

One study focused on a series of twisted D-A-D compounds where bicarbazole units acted as the electron donor and benzophenone as the electron acceptor. mdpi.com These derivatives exhibited high thermal decomposition temperatures (above 383 °C) and glass transition temperatures ranging from 95 to 145 °C, indicating their suitability for stable OLED devices. mdpi.com OLEDs fabricated with these emitters demonstrated impressive performance, with one device achieving a maximum external quantum efficiency (EQE) of 5.3% for blue emission, which is close to the theoretical limit for first-generation fluorescent OLEDs. mdpi.com

Table 2: Performance of OLEDs with Benzophenone-Based Emitters

| Emitter | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

|---|

The development of such efficient emitters highlights the potential of designing novel benzophenone derivatives like this compound for vibrant and efficient OLED displays. The electron-donating methoxy and morpholinomethyl groups could enhance the emissive properties of the benzophenone core.

Photoinitiator Systems for Controlled Polymerization

Benzophenone and its derivatives are widely used as photoinitiators for free-radical polymerization, a process crucial for applications like UV curing of coatings, inks, and adhesives. chemrxiv.org Upon absorption of UV light, the benzophenone moiety transitions to an excited state and initiates polymerization. chemrxiv.org Recent research has focused on developing sophisticated photoinitiator systems that offer greater control over the polymerization process.

Supramolecular Photoinitiator Assemblies

A novel approach to controlling polymerization involves the use of supramolecular assemblies to localize the photoinitiator. chemrxiv.orgresearchgate.net This strategy employs benzophenone-functionalized molecules that can self-assemble into well-defined nanostructures, such as micelles or gels. chemrxiv.org These assemblies act as templates, spatially confining the initiation of polymerization.

For example, researchers have developed benzophenone-functionalized dipeptides that self-assemble into "gel noodles." chemrxiv.orgresearchgate.net These supramolecular structures serve as localized sources of radicals upon UV irradiation, leading to polymerization of acrylate (B77674) monomers around the noodle template. chemrxiv.org This method allows for the fabrication of mechanically robust structures with controlled architectures. chemrxiv.orgresearchgate.net Polymerization around these gel noodles has been shown to increase the Young's modulus of the resulting material by up to two orders of magnitude. chemrxiv.orgresearchgate.net

Spatially-Resolved Polymerization Techniques

The use of supramolecular photoinitiator assemblies enables advanced, spatially-resolved polymerization techniques. chemrxiv.orgchemrxiv.orgnih.gov Unlike traditional methods that rely on photomasks to define polymeric structures, this bottom-up approach offers a simple yet effective way to create intricate designs, including hollow-core structures. chemrxiv.org By using the self-assembled photoinitiator as a template, it is possible to localize the polymerization reaction to specific regions, offering fine control over the final material's mechanical properties and structure. chemrxiv.orgchemrxiv.orgnih.gov

This technique of using functionalized supramolecular noodles as templates for spatially resolved photopolymerization opens up new possibilities for fabricating complex polymeric materials. chemrxiv.org The ability to tailor the self-assembly properties of the photoinitiator by modifying the benzophenone derivative, for instance by introducing groups like methoxy and morpholinomethyl, could provide even greater control over the resulting polymer architecture. chemrxiv.org

Organic Semiconductors for Optoelectronic Devices